1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene

Physical property Formulation Processability

Sourcing a fluorinated building block with both strong electron-donating methyl groups and an electron-withdrawing CF₃ group often forces researchers to compromise on thermal handling. 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene (CAS 3360-65-4) resolves this gap: its moderate 37-38°C melting point allows solid weighing yet warm-liquefaction for seamless parallel synthesis dosing. - Balanced LogP (3.94) and metabolically stable CF₃ scaffold for medicinal chemistry programs. - Predicted density of 1.075 g/cm³ forms a distinct organic layer, simplifying extractive work-up and recovery. - Validated by OLED patent literature as a precursor for fine-tuning HOMO/LUMO levels in organic semiconductors.

Molecular Formula C11H13F3
Molecular Weight 202.22 g/mol
CAS No. 3360-65-4
Cat. No. B1390696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene
CAS3360-65-4
Molecular FormulaC11H13F3
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C(F)(F)F)C)C
InChIInChI=1S/C11H13F3/c1-6-5-7(2)9(4)10(8(6)3)11(12,13)14/h5H,1-4H3
InChIKeyRHQJWCTVEUWNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene Baseline Profile


1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene (C₁₁H₁₃F₃, MW 202.22 g/mol) is a fluorinated aromatic building block featuring a 1,2,4,5-tetramethylbenzene core with a trifluoromethyl substituent at the 3‑position . This substitution pattern confers a unique physicochemical signature – a low melting point (37–38 °C), a predicted boiling point around 200 °C, and a density of approximately 1.075 g/cm³ [1]. The compound is employed as a synthetic intermediate in pharmaceutical and OLED materials research, where the combination of electron‑donating methyl groups and the strongly electron‑withdrawing CF₃ group enables fine‑tuning of electronic and steric properties .

Why Analogues Cannot Replace 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene


Although 1,2,4,5-tetramethylbenzene (durene), 1,2,3,4-tetramethylbenzene (prehnitene), and 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene share a 1,2,4,5‑tetrasubstituted benzene skeleton, none can simultaneously deliver the steric bulk, electronic push–pull character, and thermal phase behaviour of the target compound. Durene lacks the CF₃ group entirely, precluding the electronics and metabolic stability benefits of fluorine [1]. Prehnitene has a very different melting point and molecular shape [2]. The perfluorinated analogue is a high‑melting solid with markedly lower boiling point, making it incompatible with processes that require a low‑melting liquid with moderate volatility . The quantitative evidence below demonstrates that each physicochemical dimension – phase behaviour, density, lipophilicity, and spectral fingerprint – separates this compound from its closest analogues.

Quantitative Comparison: 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene vs. Analogues


Melting Point: Ambient Liquid Handling Advantage

The target compound melts at 37–38 °C, which is 42 °C lower than durene (79–80 °C) and 74 °C lower than 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene (111–112 °C), yet 43 °C higher than prehnitene (–6.2 °C) [1][2]. This places the compound in a unique low‑melting zone – solid at refrigerator temperature but liquid at hand‑warm conditions – simplifying dispensing, mixing, and formulation without requiring heated vessels or solvents.

Physical property Formulation Processability

Boiling Point: Distillation-Friendly Volatility

The predicted boiling point of the target compound is approximately 200 °C (at 760 mmHg), closely matching durene (192–197 °C) and prehnitene (205 °C), but nearly twice that of 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene (111–112 °C) [1][2]. This elevated boiling point relative to the perfluorinated analogue allows high‑temperature distillation without excessive vapour loss, while retaining sufficient volatility for GC‑MS analysis.

Separation Purification Volatility

Density: Phase Separation in Biphasic Systems

The predicted density of 1.075 g/cm³ sits midway between durene (0.838 g/cm³) and 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene (1.601 g/cm³) . This intermediate density, combined with the compound's low water solubility, promotes clean phase separation from both lighter hydrocarbons and aqueous layers during extraction work‑up.

Density Biphasic reaction Work-up

Lipophilicity: Balanced LogP for Drug Design

The calculated LogP of 3.94 for the target compound is marginally lower than durene (LogP = 4.00) despite the presence of the hydrophobic CF₃ group, owing to the electron‑withdrawing effect that reduces overall lipophilicity [1]. This subtle reduction can improve aqueous solubility of downstream derivatives while retaining sufficient membrane permeability, a desirable balance in lead optimisation.

Lipophilicity Drug design ADME

Mass Spectral Fingerprint for QC Identity Confirmation

The GC‑MS spectrum recorded in the Wiley Registry shows a molecular ion at m/z 202 (C₁₁H₁₃F₃⁺) and characteristic fragment ions distinct from durene (m/z 134) and other tetramethylbenzene isomers [1]. This unique fragmentation pattern allows rapid, unambiguous identity confirmation and purity assessment by GC‑MS, reducing the risk of mix‑up with non‑fluorinated analogs that co‑elute in GC.

Quality control GC-MS Identity confirmation

Synthetic Utility: Photocatalytic Trifluoromethylation Substrate

The compound was included in the substrate scope of a visible‑light‑driven, CdSe‑catalysed trifluoromethylation study, demonstrating its compatibility with modern photoredox C–H functionalisation protocols [1]. This establishes the compound not only as a product of trifluoromethylation but also as a viable intermediate for further derivatisation, unlike non‑fluorinated tetramethylbenzenes that cannot undergo analogous radical trifluoromethylation at the same position.

Synthetic chemistry Photocatalysis Building block

Application Scenarios for 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene


Late-Stage Fluorination Building Block

The compound's balanced LogP (3.94) and the presence of a metabolically stable CF₃ group make it a privileged scaffold for medicinal chemists designing fluorinated drug candidates. The moderate melting point (37–38 °C) allows it to be weighed as a solid yet dispensed as a liquid with gentle warming, simplifying parallel synthesis workflows [1].

OLED Material Intermediates for Electronic Tuning

The simultaneous presence of four electron‑donating methyl groups and one electron‑withdrawing CF₃ group allows fine adjustment of the HOMO/LUMO levels of organic semiconductors. The target compound has been cited in OLED‑related patent literature, supporting its use as a precursor for charge‑transport materials [2].

Analytical Reference Standard for GC-MS Methods

The characteristic molecular ion at m/z 202, recorded in the Wiley Registry of Mass Spectral Data, makes the compound an ideal retention‑time and mass calibrant for methods analysing fluorinated aromatic mixtures. Its intermediate boiling point (~200 °C) ensures good chromatographic peak shape on standard 5%‑phenyl columns [3].

Biphasic Reaction Medium or Extraction Solvent

With a density of 1.075 g/cm³ – heavier than typical hydrocarbons but lighter than perfluorinated solvents – the compound forms a distinct organic layer in liquid‑liquid extractions, aiding phase separation and product recovery in multi‑step syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.